N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide
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Overview
Description
Synthesis Analysis
The synthesis of related oxadiazole compounds typically involves multi-step reactions starting from basic precursors such as chlorophenoxyacetic acid or similar chlorophenoxy compounds. For example, Siddiqui et al. (2014) described a systematic effort focusing on the synthesis of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, starting from 4-chlorophenoxyacetic acid, through esterification, treatment with hydrazine hydrate, and finally, ring closure and substitution reactions to achieve the desired oxadiazole derivatives (Siddiqui et al., 2014).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is often confirmed through various spectral analysis techniques, including IR, 1H-NMR, and EI-MS. The structure elucidation confirms the presence of the oxadiazole moiety and the substitutions on the core, which are crucial for the compound's activity and properties. For instance, the synthesis and structural confirmation of similar compounds have been discussed by Rehman et al. (2013), where structural determinations were made using 1H-NMR, IR, and mass spectral data, emphasizing the significance of the oxadiazole core in these molecules (Rehman et al., 2013).
Chemical Reactions and Properties
Oxadiazole compounds, including those with structures similar to the target molecule, exhibit a range of chemical reactivities and properties, such as potential antibacterial activity. The ability to undergo various chemical reactions, including substitutions and ring closures, plays a vital role in their application potential. The antibacterial potential of synthesized derivatives, as explored by Siddiqui et al. (2014), showcases the chemical reactivity and potential utility of these compounds in developing antibacterial agents (Siddiqui et al., 2014).
Physical Properties Analysis
The physical properties of oxadiazole derivatives, such as solubility, melting point, and crystallinity, can be inferred from their synthesis conditions and molecular structure. These properties are essential for understanding the compound's behavior in different environments and applications. While specific details on the physical properties of N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide are not directly available, studies on similar compounds provide insights into how structural variations affect these properties.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological targets, are determined by the compound's structure. Oxadiazole derivatives have been shown to possess significant biological activities, which are attributed to their chemical properties. The research by Siddiqui et al. (2014) on the antibacterial activity of similar compounds underscores the importance of the oxadiazole core and its substituents in determining the compound's chemical properties and potential applications in medicine (Siddiqui et al., 2014).
properties
IUPAC Name |
N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O3/c1-20(7-13-18-15(19-23-13)9-2-3-9)14(21)8-22-12-5-4-10(16)6-11(12)17/h4-6,9H,2-3,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGSAROHBFPARN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2CC2)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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